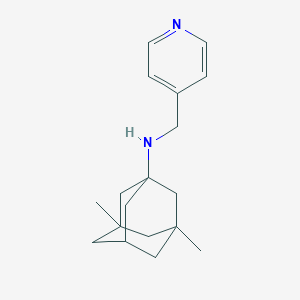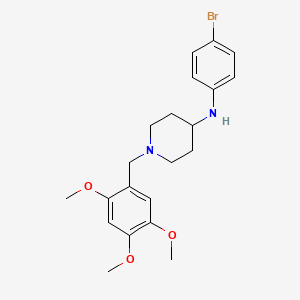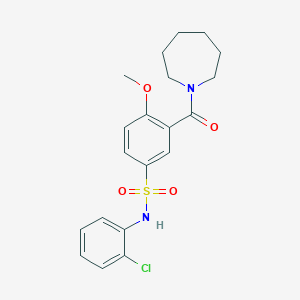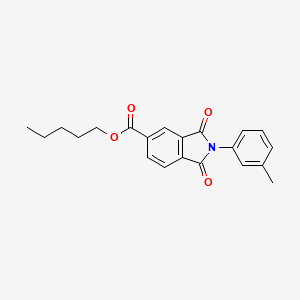![molecular formula C19H12BrNO2 B12485470 N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide](/img/structure/B12485470.png)
N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide is a synthetic organic compound that belongs to the class of naphthofuran derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a bromophenyl group attached to a naphthofuran core, which is further connected to a carboxamide group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide typically involves the following steps:
Formation of the Naphthofuran Core: The naphthofuran core can be synthesized through a photochemical reaction of 2,3-disubstituted benzofurans.
Introduction of the Bromophenyl Group: The bromophenyl group can be introduced through a Suzuki coupling reaction, where the naphthofuran core is reacted with 2-bromophenylboronic acid in the presence of a palladium catalyst.
Formation of the Carboxamide Group: The final step involves the conversion of the carboxylic acid group on the naphthofuran core to a carboxamide group using an appropriate amine under standard amidation conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the above synthetic routes using continuous flow reactors and optimizing reaction conditions to improve yield and purity. The use of automated systems and high-throughput screening can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation Reactions: The naphthofuran core can be oxidized to form quinone derivatives.
Reduction Reactions: The carboxamide group can be reduced to an amine under reducing conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of a base and a polar solvent.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products Formed
Substitution Reactions: Products include derivatives with different substituents on the phenyl ring.
Oxidation Reactions: Products include quinone derivatives of the naphthofuran core.
Reduction Reactions: Products include amine derivatives of the original compound.
Aplicaciones Científicas De Investigación
N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide has several applications in scientific research:
Medicinal Chemistry: It has been studied as a potential melanin concentrating hormone receptor 1 antagonist, which could be useful in the treatment of obesity.
Biological Studies: The compound’s structure-activity relationship has been explored to understand its interactions with various biological targets.
Chemical Biology: It serves as a tool compound to study the effects of naphthofuran derivatives on cellular processes.
Industrial Applications: The compound’s unique structure makes it a candidate for the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide involves its interaction with specific molecular targets. For example, as a melanin concentrating hormone receptor 1 antagonist, it binds to the receptor and inhibits its activity, thereby modulating feeding behavior and energy homeostasis . The exact molecular pathways involved may include the inhibition of G protein-coupled receptor signaling, leading to downstream effects on cellular metabolism and energy balance.
Comparación Con Compuestos Similares
Similar Compounds
Naphtho[1,2-b]furan-2-carboxamide Derivatives: These compounds share a similar core structure but differ in the substituents attached to the naphthofuran ring.
Dibenzo[b,d]furan Derivatives: These compounds have a similar polycyclic structure and exhibit comparable biological activities.
Uniqueness
N-(2-bromophenyl)naphtho[2,1-b]furan-2-carboxamide is unique due to the presence of the bromophenyl group, which imparts distinct chemical reactivity and biological activity. Its ability to act as a melanin concentrating hormone receptor 1 antagonist sets it apart from other naphthofuran derivatives, making it a valuable compound for research in obesity and metabolic disorders .
Propiedades
Fórmula molecular |
C19H12BrNO2 |
|---|---|
Peso molecular |
366.2 g/mol |
Nombre IUPAC |
N-(2-bromophenyl)benzo[e][1]benzofuran-2-carboxamide |
InChI |
InChI=1S/C19H12BrNO2/c20-15-7-3-4-8-16(15)21-19(22)18-11-14-13-6-2-1-5-12(13)9-10-17(14)23-18/h1-11H,(H,21,22) |
Clave InChI |
CUGAKSZAVSUSBV-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC3=C2C=C(O3)C(=O)NC4=CC=CC=C4Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Methyl 5-{[(5-chloro-2-methoxyphenyl)carbonyl]amino}-2-(morpholin-4-yl)benzoate](/img/structure/B12485403.png)
![Ethyl 5-[(3-bromobenzyl)amino]-2-(morpholin-4-yl)benzoate](/img/structure/B12485407.png)


![1-{[(6-phenyl-1,2,4-triazin-3-yl)sulfanyl]methyl}-1H-benzotriazole](/img/structure/B12485429.png)

![{4-[(2-Fluorophenyl)amino]piperidin-1-yl}(3-nitrophenyl)methanone](/img/structure/B12485437.png)
![2-[(4-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-N-(4-sulfamoylphenyl)butanamide](/img/structure/B12485441.png)

![Ethyl [5-(thiophen-2-yl)-1,3,4-thiadiazol-2-yl]carbamate](/img/structure/B12485460.png)

![N,N'-[1,2,4]triazolo[4,3-a][1,3,5]triazine-5,7-diyldiacetamide](/img/structure/B12485471.png)
![4-({[3-Chloro-5-methoxy-4-(thiophen-2-ylmethoxy)benzyl]amino}methyl)benzoic acid](/img/structure/B12485484.png)
